

Physicochemical Profile and Structure-Activity Relationship

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Compound of Interest

Compound Name: 1-(2-Phenylethyl)guanidine

CAS No.: 538-69-2

Cat. No.: B1196946

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1-(2-phenylethyl)guanidine is distinguished from its more widely used analog, metformin, by the substitution of a phenylethyl group for metformin's two methyl groups. This structural difference is fundamental to its distinct pharmacological properties.

The presence of the benzene ring makes phenformin significantly more lipophilic (fat-soluble) than metformin.[2][4] This enhanced lipophilicity facilitates easier penetration of cellular membranes and, crucially, a higher affinity for and accumulation within the inner mitochondrial membrane, the primary site of its action.[2] This characteristic is a key determinant of its greater potency as an inhibitor of mitochondrial respiration compared to metformin.[2][5]

Table 1: Physicochemical Properties of **1-(2-phenylethyl)guanidine**

Property	Value	Source
Molecular Formula	C9H13N3	PubChem[6]
Molecular Weight	163.22 g/mol	PubChem[6]
LogP	-0.8	Wikipedia[2]
pKa	2.7, 11.8	Wikipedia[2]
Physical Description	White crystalline powder	Wikipedia[2]
Solubility	Soluble in water and ethanol	Wikipedia[2]

Structure-activity relationship (SAR) studies on guanidine derivatives have revealed that modifications to the core structure can dramatically alter biological activity, leading to compounds with diverse therapeutic applications, including antihypertensive, antiviral, and anti-inflammatory agents.^{[7][8][9]} The phenylethyl moiety in phenformin is critical for its high-potency interaction with its molecular target.

Pharmacodynamics: A Cascade of Molecular Events

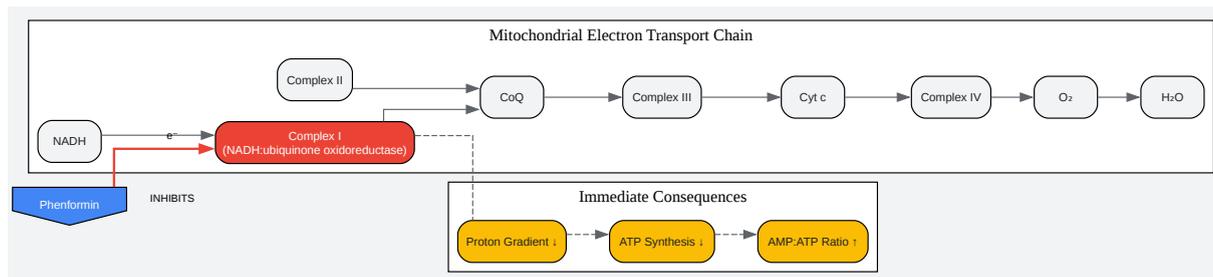
The pharmacodynamic effects of phenformin are initiated by a singular primary action: the potent inhibition of the mitochondrial electron transport chain. This event triggers a cascade of downstream signaling events that fundamentally reprogram cellular metabolism and function.

Primary Mechanism: Inhibition of Mitochondrial Respiratory Complex I

The definitive molecular target of phenformin is NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.^{[2][10]} It binds to and inhibits this enzyme complex, which is the first and largest enzyme in the respiratory chain.^{[11][12][13]}

Consequences of Complex I Inhibition:

- **Blocked Electron Flow:** Inhibition disrupts the transfer of electrons from NADH to ubiquinone, stalling the entire electron transport chain.
- **Decreased Proton Pumping:** The proton-pumping activity of Complex I ceases, reducing the electrochemical gradient across the inner mitochondrial membrane.
- **Impaired ATP Synthesis:** The diminished proton motive force leads to a sharp decline in ATP synthesis via oxidative phosphorylation (OXPHOS).^[4]
- **Increased NADH/NAD⁺ Ratio:** The inability to oxidize NADH leads to its accumulation.
- **Elevated AMP/ATP Ratio:** The drastic drop in ATP production results in a corresponding increase in the cellular ratio of AMP to ATP, a critical signal of energetic stress.^{[14][15][16]}



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Caption: Phenformin directly inhibits Complex I of the mitochondrial respiratory chain.

Central Downstream Mediator: AMPK Activation

The increased AMP/ATP ratio is the canonical trigger for the activation of AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy homeostasis.[3][15][16]

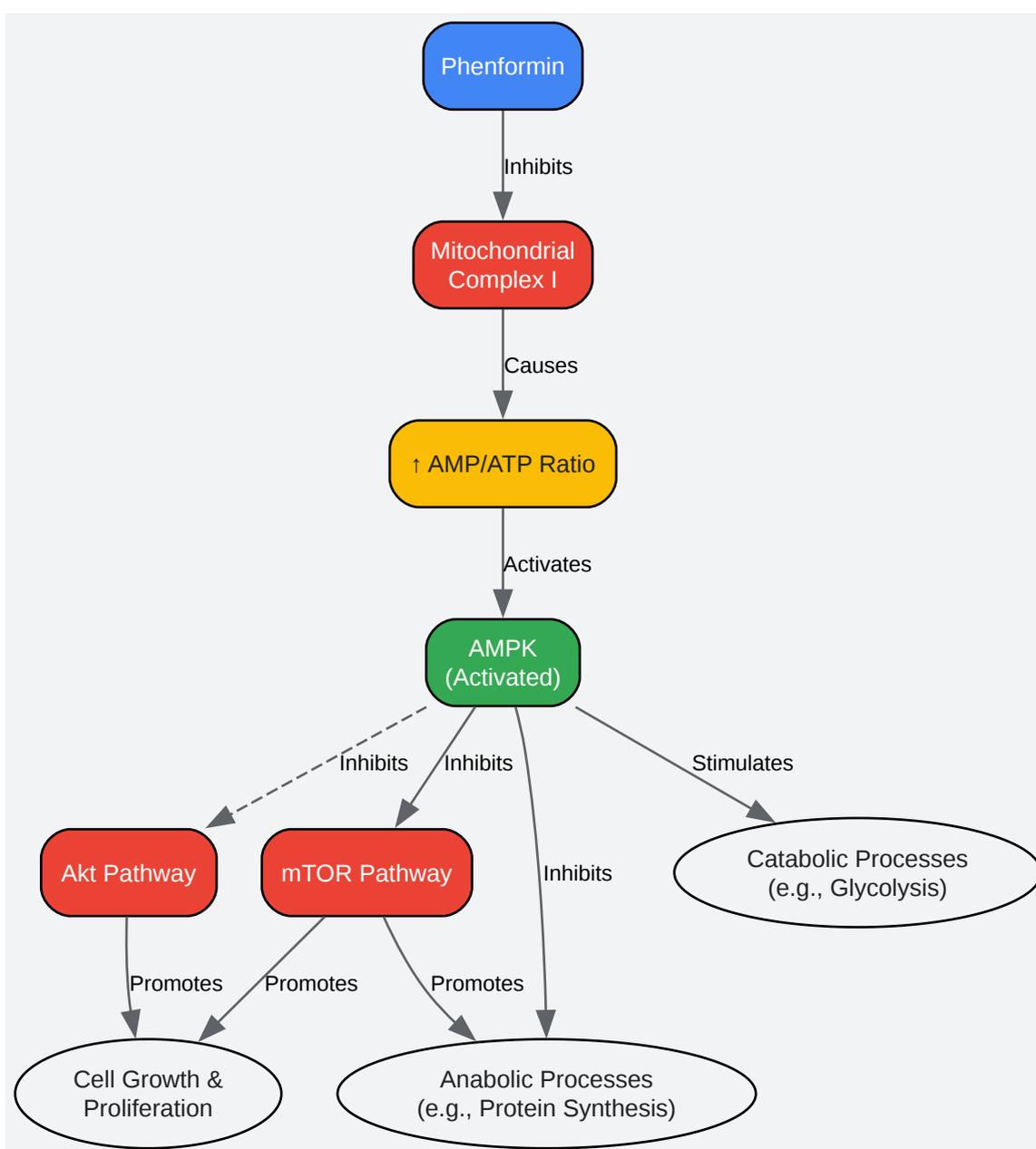
Upon activation via phosphorylation at Threonine-172, AMPK initiates a broad reprogramming of cellular metabolism to conserve energy:[15][16]

- Stimulation of Catabolism: It promotes ATP-generating processes like glucose uptake and glycolysis.[1]
- Inhibition of Anabolism: It shuts down ATP-consuming processes such as protein synthesis, lipid synthesis, and gluconeogenesis.[15]

Crosstalk with Key Oncogenic Pathways

AMPK activation by phenformin directly influences other critical signaling pathways, which is central to its anticancer activity.

- Inhibition of the mTOR Pathway: AMPK directly phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3][4] This inhibition is a primary mechanism of phenformin's antitumor effects.
- Modulation of the Akt Pathway: Studies have shown that phenformin treatment can lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B), another crucial pro-survival signaling kinase.[14][17] This effect may be secondary to the inhibition of growth factor signaling or other upstream regulators.



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Caption: Core signaling cascade initiated by Phenformin.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug describes its journey through the body.[18] Phenformin's high lipid solubility significantly influences its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2]

Table 2: Summary of Pharmacokinetic Parameters

Parameter	Description
Absorption	Well-absorbed following oral administration.[2]
Distribution	Exhibits high tissue bioavailability due to its lipophilicity, with significant accumulation in mitochondrial membranes.[2][5]
Metabolism	The primary metabolic pathway is aromatic hydroxylation by cytochrome P450 enzymes to form 4-hydroxyphenformin, which is subsequently conjugated with glucuronic acid.[2]
Excretion	Excreted via the kidneys. Impaired renal function can lead to drug accumulation and increased risk of toxicity.
Transporters	Identified as a substrate for the P-glycoprotein (P-gp) efflux pump, which can influence its absorption and distribution.[3]

Therapeutic Landscape and Research Applications

Historical Indication: Type 2 Diabetes

Phenformin was a highly effective antihyperglycemic agent.[1] Its therapeutic action in diabetes stemmed directly from its core mechanisms:

- Reduced Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[1]
- Enhanced Peripheral Glucose Uptake: Increased glucose uptake and utilization by muscle cells.[1]
- Improved Insulin Sensitivity: Overall enhancement of the body's response to insulin.[1]

Current Frontier: Oncology

The metabolic reprogramming that occurs in many cancer cells, characterized by a high reliance on glycolysis even in the presence of oxygen (the Warburg effect), creates a metabolic vulnerability that phenformin can exploit.[5] Its potent inhibition of OXPHOS induces severe energy stress, leading to:

- Inhibition of Proliferation: Halting the cell cycle due to energy depletion and mTOR inhibition. [5]
- Induction of Apoptosis: Triggering programmed cell death.[3]
- Targeting Cancer Stem Cells: Preferentially eliminating cancer stem cells, which are often resistant to conventional therapies.[5]
- Synergy with Other Therapies: Phenformin has been shown to enhance the efficacy of chemotherapy, radiotherapy, and targeted therapies by sensitizing cancer cells and helping to overcome drug resistance.[4]

Emerging Application: Broad-Spectrum Antiviral

Recent research has uncovered a promising role for phenformin as a broad-spectrum antiviral agent.[2] Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery to replicate. By targeting key metabolic pathways essential for viral replication, phenformin has shown activity against diverse viruses, including SARS-CoV-2 and influenza A, in preclinical models.[2]

Toxicology and Safety Profile

The clinical downfall of phenformin was its association with a rare but severe adverse effect: lactic acidosis.[2]

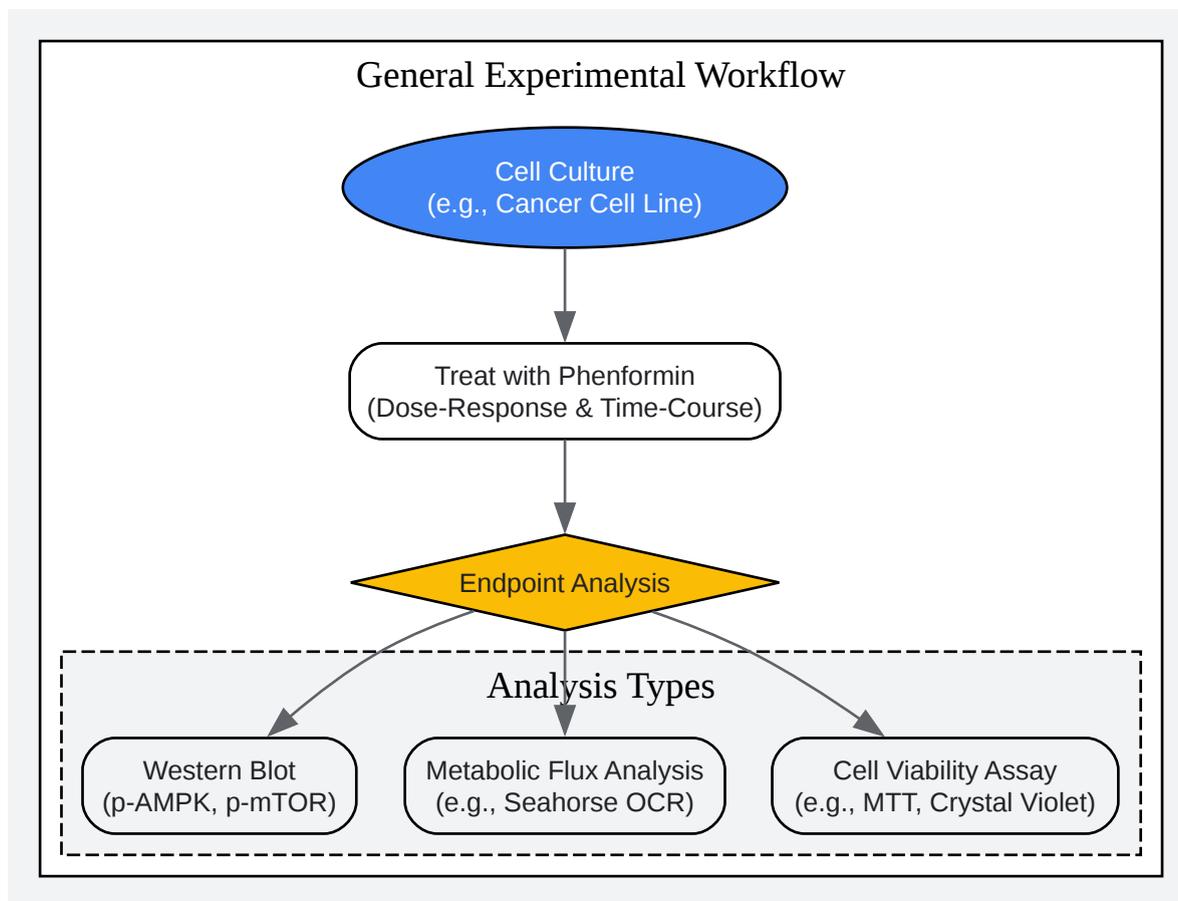
Mechanism of Lactic Acidosis: The profound inhibition of mitochondrial respiration forces cells to rely almost exclusively on anaerobic glycolysis for ATP production. This metabolic shift results in the rapid production of large quantities of lactic acid as a byproduct. Concurrently, phenformin inhibits hepatic gluconeogenesis, the primary pathway by which the liver clears lactate from the circulation. This combination of overproduction and under-clearance of lactate can lead to a catastrophic drop in blood pH, which was fatal in approximately 50% of cases.[2]

Table 3: Toxicological Summary

Effect	Description
Primary Toxicity	Lactic Acidosis: High risk, especially in patients with renal impairment, leading to its withdrawal from most markets.[2]
Common Side Effects	Gastrointestinal disturbances (e.g., nausea, diarrhea, abdominal pain) were frequently reported.[2]

Key Experimental Protocols & Workflows

Studying the pharmacology of phenformin requires specific assays to probe its effects on mitochondrial function and downstream signaling.



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Caption: A generalized workflow for in vitro analysis of Phenformin's effects.

Protocol 1: In Vitro AMPK Activation Assay via Western Blot

Objective: To determine if phenformin activates AMPK in a specific cell line by measuring the phosphorylation of AMPK at Threonine-172.

- Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.
- Treatment: Starve cells in serum-free media for 2-4 hours. Treat cells with varying concentrations of phenformin (e.g., 0, 0.1, 1, 10, 100 μM) for a predetermined time (e.g., 1-2 hours). Include a positive control if available (e.g., AICAR).

- Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
- Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK, diluted in blocking buffer.
- Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
- Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of activation.

Protocol 2: Mitochondrial Respiration Assay using Seahorse XF Analyzer

Objective: To directly measure the inhibitory effect of phenformin on mitochondrial respiration by monitoring the oxygen consumption rate (OCR).

- Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.
- Drug Preparation: Prepare phenformin and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.

- **Assay Setup:** One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate the cells in a non-CO2 incubator. Load the prepared drugs into the appropriate ports of the sensor cartridge.
- **Calibration & Execution:** Calibrate the instrument with the loaded sensor cartridge. Place the cell plate into the XF Analyzer and run the assay.
- **Mito Stress Test:** The assay protocol will sequentially inject the drugs to measure key parameters of mitochondrial function:
 - **Basal Respiration:** Measured before any injections.
 - **Phenformin Injection:** Inject phenformin to measure its direct inhibitory effect on OCR.
 - **ATP-Linked Respiration:** Inject oligomycin (ATP synthase inhibitor).
 - **Maximal Respiration:** Inject FCCP (an uncoupling agent).
 - **Non-Mitochondrial Respiration:** Inject rotenone/antimycin A (Complex I/III inhibitors) to shut down all mitochondrial respiration.
- **Data Analysis:** The Seahorse software calculates OCR in real-time. Analyze the data to quantify the degree of Complex I inhibition by phenformin, evidenced by a sharp drop in OCR immediately following its injection.

Conclusion and Future Directions

1-(2-phenylethyl)guanidine (Phenformin) is a pharmacologically powerful molecule whose primary mechanism—potent inhibition of mitochondrial complex I—drives both its historical therapeutic efficacy and its dose-limiting toxicity. The resulting activation of AMPK and inhibition of the mTOR pathway have established phenformin as an invaluable research tool and a lead compound for anticancer drug development.^{[4][5]}

The future of phenformin-related research lies in decoupling its therapeutic activities from its systemic toxicity. Key areas of investigation include:

- **Development of Analogs:** Synthesizing novel biguanide derivatives with an improved therapeutic index, retaining potent anti-cancer activity while minimizing the risk of lactic

acidosis.

- Targeted Delivery Systems: Encapsulating phenformin in nanoparticles or conjugating it to tumor-targeting moieties to increase its concentration at the tumor site and reduce systemic exposure.
- Combination Therapies: Rational design of combination therapies that exploit the metabolic vulnerabilities induced by phenformin to enhance the efficacy of existing cancer treatments.

By understanding its core pharmacology, the scientific community can continue to leverage the unique properties of this historic drug to develop new and effective therapeutic strategies for cancer and other challenging diseases.

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